molecular formula C15H16FN B1385404 N-(2-Fluorobenzyl)-2,6-dimethylaniline CAS No. 1040686-54-1

N-(2-Fluorobenzyl)-2,6-dimethylaniline

Cat. No.: B1385404
CAS No.: 1040686-54-1
M. Wt: 229.29 g/mol
InChI Key: RRANXVUFSFDXHB-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-2,6-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of 2,6-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorobenzyl)-2,6-dimethylaniline typically involves the reaction of 2,6-dimethylaniline with 2-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorobenzyl)-2,6-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Fluorobenzyl)-2,6-dimethylaniline has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-2,6-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of metabolic processes.

Comparison with Similar Compounds

    N-(2-Fluorobenzyl)-2,6-dimethylaniline: is similar to other fluorobenzyl-substituted anilines, such as this compound and this compound.

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-11-6-5-7-12(2)15(11)17-10-13-8-3-4-9-14(13)16/h3-9,17H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRANXVUFSFDXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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